
5-Chloro-6-methoxypyridine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methoxypyridine-3-thiol is a heterocyclic compound that contains a pyridine ring substituted with chlorine, methoxy, and thiol groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypyridine-3-thiol typically involves the introduction of the chloro, methoxy, and thiol groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with reagents that introduce the desired substituents. For example, starting with 5-chloropyridine, methoxylation can be achieved using methanol in the presence of a base, followed by thiolation using a thiol reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-methoxypyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like sodium borohydride.
Substitution: Nucleophiles in the presence of a base or catalyst
Major Products Formed
Aplicaciones Científicas De Investigación
5-Chloro-6-methoxypyridine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized pyridines
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methoxypyridine-3-thiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropyridine: Lacks the methoxy and thiol groups, making it less versatile in certain reactions.
6-Methoxypyridine-3-thiol: Lacks the chloro group, which can affect its reactivity and applications.
5-Chloro-2-methoxypyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
5-Chloro-6-methoxypyridine-3-thiol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H6ClNOS |
|---|---|
Peso molecular |
175.64 g/mol |
Nombre IUPAC |
5-chloro-6-methoxypyridine-3-thiol |
InChI |
InChI=1S/C6H6ClNOS/c1-9-6-5(7)2-4(10)3-8-6/h2-3,10H,1H3 |
Clave InChI |
UDOAMKGHCVVOPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
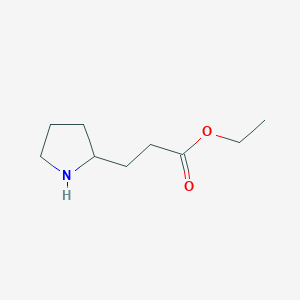
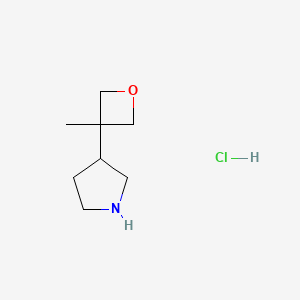


![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)
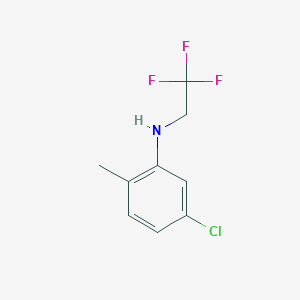
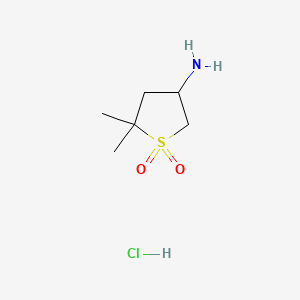
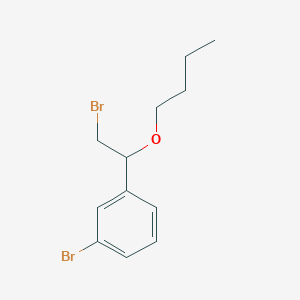
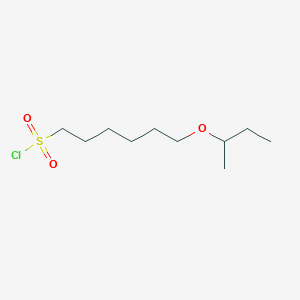
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)

